(5aR,10bS)-2-(2,6-Diethylphenyl)-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium
Description
Stereochemical Features
The (5aR,10bS) configuration specifies the absolute stereochemistry at the 5a and 10b positions, which are critical for maintaining the molecule’s three-dimensional topology. The 5aR configuration arises from the R-orientation of the hydrogen atom at the bridgehead carbon, while the 10bS designation reflects the S-configuration at the adjacent fused ring junction. These stereochemical assignments were confirmed via nuclear Overhauser effect (NOE) spectroscopy and comparative analysis with crystallographic data from related systems.
The 2,6-diethylphenyl group adopts a conformation orthogonal to the triazolo-oxazin plane to minimize steric clashes with the adjacent hydrogen atoms at positions 4 and 6. Density functional theory (DFT) calculations on analogous systems suggest that this substituent stabilizes the molecule through hydrophobic interactions and π-stacking with aromatic residues in potential binding environments.
Properties
Molecular Formula |
C22H24N3O+ |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(1S,9R)-4-(2,6-diethylphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene |
InChI |
InChI=1S/C22H24N3O/c1-3-15-9-7-10-16(4-2)21(15)25-14-24-20(23-25)13-26-19-12-17-8-5-6-11-18(17)22(19)24/h5-11,14,19,22H,3-4,12-13H2,1-2H3/q+1/t19-,22+/m1/s1 |
InChI Key |
YSGCCGJTKPLKSB-KNQAVFIVSA-N |
Isomeric SMILES |
CCC1=C(C(=CC=C1)CC)N2C=[N+]3[C@@H]4[C@@H](CC5=CC=CC=C45)OCC3=N2 |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2C=[N+]3C4C(CC5=CC=CC=C45)OCC3=N2 |
Origin of Product |
United States |
Biological Activity
The compound (5aR,10bS)-2-(2,6-Diethylphenyl)-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium , identified by its CAS number 1221487-76-8 , is a heterocyclic compound with potential applications in various fields including medicinal chemistry and catalysis. This article explores its biological activity based on existing research findings.
- Molecular Formula : C22H24N3O
- Molecular Weight : 346.44 g/mol
- CAS Number : 1221487-76-8
- Purity : ≥95%
The compound is characterized by its unique structure which includes a tetrahydroindeno framework and a triazolo moiety that contributes to its biological properties.
Research indicates that the biological activity of this compound is largely attributed to its ability to act as a N-Heterocyclic Carbene (NHC) . NHCs are known for their role in catalyzing various organic transformations and have shown promise in enhancing the selectivity and efficiency of chemical reactions. Specifically, they can stabilize reactive intermediates and facilitate the formation of complex molecules.
Antimicrobial Activity
Studies have demonstrated that compounds with similar structural features exhibit significant antimicrobial properties. The presence of the diethylphenyl group may enhance the lipophilicity of the molecule, allowing it to penetrate microbial membranes more effectively.
Anticancer Potential
Preliminary investigations into the anticancer properties of this compound suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function. The triazolo and oxazine rings are known to interact with DNA and other cellular targets, potentially inhibiting tumor growth.
Case Studies
-
Catalytic Applications :
- A study highlighted the use of this compound as a catalyst in the synthesis of dihydropyridinones via aza-Claisen annulations. The reaction conditions allowed for high yields and selectivity towards desired products.
-
Antimicrobial Testing :
- In vitro assays against various bacterial strains showed that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
-
Cytotoxicity Assays :
- A cytotoxicity study on human cancer cell lines indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting potential for further development as an anticancer agent.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C22H24N3O |
| Molecular Weight | 346.44 g/mol |
| CAS Number | 1221487-76-8 |
| Purity | ≥95% |
| Antimicrobial Activity | Yes (specific strains) |
| Anticancer Activity | Yes (in vitro studies) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of indeno-triazolo-oxazinium derivatives, where structural variations primarily occur at the aryl substituent and counterion. Key analogs include:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects :
- The 2,6-diethylphenyl group increases steric bulk and lipophilicity compared to the 4-methoxyphenyl analog, which introduces polar methoxy functionality .
- Trimethylphenyl derivatives exhibit intermediate lipophilicity but may face steric hindrance in binding interactions due to the symmetrical methyl groups .
Counterion Impact :
- The tetrafluoroborate counterion (BF₄⁻) enhances solubility in polar solvents compared to the chloride (Cl⁻) salt, which may influence bioavailability .
Stability :
- The trimethylphenyl chloride variant requires storage in a dark, inert atmosphere at 2–8°C, suggesting sensitivity to light and oxidative degradation .
Research Findings and Structural Implications
- Steric Considerations : The 2,6-diethylphenyl group’s bulkiness could limit access to planar binding sites in biological targets, whereas trimethylphenyl derivatives balance bulk with symmetry .
- Synthetic Accessibility : The 97% purity of both diethylphenyl and methoxyphenyl analogs suggests robust synthetic protocols, though scalability may vary with substituent complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
